![molecular formula C13H11NO3 B1611796 4-(Pyridin-3-ylmethoxy)benzoic acid CAS No. 898138-45-9](/img/structure/B1611796.png)
4-(Pyridin-3-ylmethoxy)benzoic acid
Overview
Description
4-(Pyridin-3-ylmethoxy)benzoic acid, also known as 4-PMBA, is an organic compound that is part of the class of compounds known as pyridinylmethoxybenzoic acids. 4-PMBA is a versatile compound that has a variety of applications in scientific research, including as a synthetic intermediate, a catalyst, a ligand, and a drug. It has also been used in a variety of biochemical and physiological studies.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Complexes: 4-(Pyridin-3-ylmethoxy)benzoic acid has been used in the synthesis of lanthanide-based coordination polymers, showing interesting properties like photophysical characteristics and structural versatility (Sivakumar et al., 2011).
- Structural Insights: This compound has been essential in the formation of various metal–organic frameworks (MOFs) with unique topologies and photoluminescent properties, as demonstrated in multiple studies (Xu et al., 2009), (Xu et al., 2010), (Mehlana et al., 2012).
Photophysical Properties
- Light Harvesting Chromophores: This acid's derivatives act as efficient light-harvesting chromophores in lanthanide complexes, contributing to their photoluminescent efficiencies (Sivakumar et al., 2011).
- Luminescent Properties: The compound is utilized in the creation of luminescent MOFs, where its coordination with metal ions leads to strong emission and other unique luminescent behaviors (Xu et al., 2009), (Li et al., 2011).
Chemical Reactions and Binding
- Binding Modes in Cytochrome P450: 4-(Pyridin-3-ylmethoxy)benzoic acid has been used to study different binding modes in cytochrome P450, contributing to the understanding of enzymatic processes and reactions (Podgorski et al., 2020).
Material Science Applications
- Hybrid Materials Construction: This acid is instrumental in constructing hybrid materials involving rare earth ions for enhanced thermal stability and structure features (Zhang et al., 2015).
properties
IUPAC Name |
4-(pyridin-3-ylmethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)11-3-5-12(6-4-11)17-9-10-2-1-7-14-8-10/h1-8H,9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYQURISXJRWLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585524 | |
Record name | 4-[(Pyridin-3-yl)methoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898138-45-9 | |
Record name | 4-[(Pyridin-3-yl)methoxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00585524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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